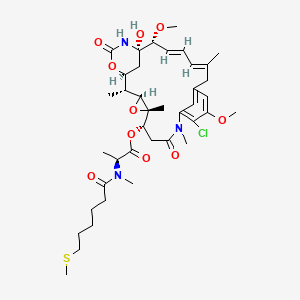
DM-CO-(CH2)5-SMe
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DM-CO-(CH2)5-SMe: is a compound derived from antibody-drug conjugates (ADC) metabolite. It is known for its anticancer properties and has demonstrated cytotoxicity against various cancer cell lines, including H1703, H1975, COLO704, and Colo720E .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of DM-CO-(CH2)5-SMe involves the preparation of maytansinoid derivatives with self-immolative peptide linkers. These derivatives are then conjugated to antibodies to form ADCs. The specific reaction conditions and steps are detailed in the preparation of maytansinoid derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis of the maytansinoid derivatives followed by their conjugation to antibodies. The process requires stringent control of reaction conditions to ensure the purity and efficacy of the final product .
Análisis De Reacciones Químicas
Types of Reactions: DM-CO-(CH2)5-SMe undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can occur, particularly involving the sulfur and methylene groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Aplicaciones Científicas De Investigación
DM-CO-(CH2)5-SMe has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of ADC metabolites.
Biology: Investigated for its cytotoxic effects on various cancer cell lines.
Medicine: Explored as a potential anticancer agent in preclinical and clinical studies.
Industry: Utilized in the development of new ADCs for targeted cancer therapy
Mecanismo De Acción
The mechanism of action of DM-CO-(CH2)5-SMe involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to tubulin, disrupting microtubule dynamics, and ultimately leading to cell cycle arrest and apoptosis in cancer cells. The self-immolative peptide linker facilitates the release of the active maytansinoid derivative within the target cells .
Comparación Con Compuestos Similares
DM-CO-(CH2)4-SMe: A similar compound with one less methylene group.
DM-CO-(CH2)6-SMe: A similar compound with one additional methylene group.
DM-CO-(CH2)5-SH: A similar compound with a thiol group instead of a methylthio group.
Uniqueness: DM-CO-(CH2)5-SMe is unique due to its specific structure, which allows for optimal interaction with its molecular targets. The presence of the methylthio group enhances its cytotoxicity compared to similar compounds .
Propiedades
Fórmula molecular |
C39H56ClN3O10S |
|---|---|
Peso molecular |
794.4 g/mol |
Nombre IUPAC |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl(6-methylsulfanylhexanoyl)amino]propanoate |
InChI |
InChI=1S/C39H56ClN3O10S/c1-23-14-13-15-30(50-8)39(48)22-29(51-37(47)41-39)24(2)35-38(4,53-35)31(52-36(46)25(3)42(5)32(44)16-11-10-12-17-54-9)21-33(45)43(6)27-19-26(18-23)20-28(49-7)34(27)40/h13-15,19-20,24-25,29-31,35,48H,10-12,16-18,21-22H2,1-9H3,(H,41,47)/b15-13+,23-14+/t24-,25+,29+,30-,31+,35+,38+,39+/m1/s1 |
Clave InChI |
BFNYSMXVEUWMPZ-WVHJZCRASA-N |
SMILES isomérico |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCCCCSC)C)\C)OC)(NC(=O)O2)O |
SMILES canónico |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCCCCSC)C)C)OC)(NC(=O)O2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] phosphate](/img/structure/B12402849.png)
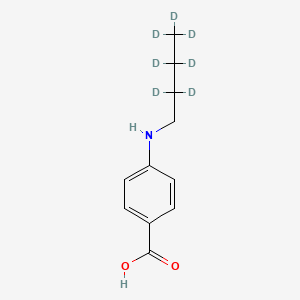

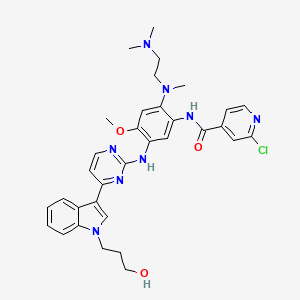

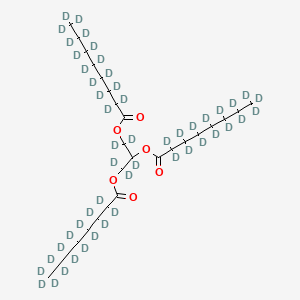
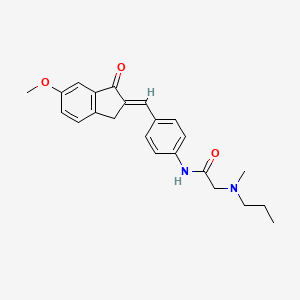
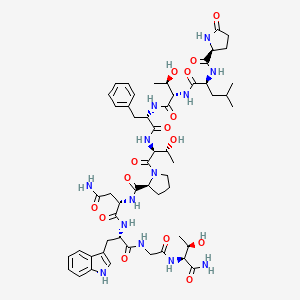
![2-hydroxy-3-[N-[4-[methyl-[2-[4-(trideuterio(113C)methyl)piperazin-1-yl]acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylic acid](/img/structure/B12402904.png)
![[8-Methoxy-3-[[4-methoxy-3-(3-methoxyphenyl)benzoyl]amino]-2-oxochromen-7-yl] acetate](/img/structure/B12402910.png)

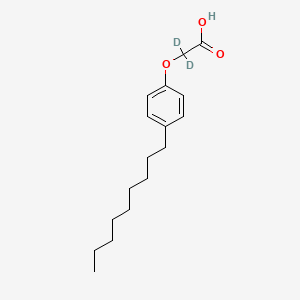
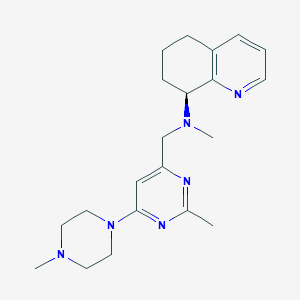
![2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12402935.png)
